

Unveiling the Binding Potential of D(-)-Pantolactone: A Molecular Docking Comparison

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Compound of Interest

Compound Name: **D(-)-Pantolactone**

Cat. No.: **B8643307**

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For researchers, scientists, and drug development professionals, understanding the binding affinity of small molecules to protein targets is a cornerstone of modern drug discovery. This guide provides a comparative analysis of **D(-)-Pantolactone** and its derivatives, focusing on their binding potential validated through molecular docking studies. While direct molecular docking data for **D(-)-Pantolactone** is not extensively available in the reviewed literature, insights into its binding behavior can be extrapolated from studies on its derivatives, primarily targeting human Fatty Acid Synthase (FAS) and Pantothenate Kinase (PanK).

Comparative Analysis of Binding Affinities

Molecular docking simulations provide valuable quantitative data to compare the binding affinities of different ligands to a protein target. The primary metrics used are the docking score (often expressed in kcal/mol), which estimates the binding free energy, and the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half.

A study on novel **D(-)-Pantolactone** derivatives as potential inhibitors of human Fatty Acid Synthase (FAS) provides a basis for comparison. The reference inhibitor in this study was C75, a known FAS inhibitor. While the study did not report the docking score for **D(-)-Pantolactone** itself, it provided IC50 values for its derivatives, allowing for an indirect comparison of their inhibitory potential.

Compound	Target Protein	Docking Score (kcal/mol)	IC50 (µM)
D(-)-Pantolactone Derivative (3m)	Human Fatty Acid Synthase (hFAS)	Not Reported	13.68 ± 1.52[1]
C75 (Reference Inhibitor)	Human Fatty Acid Synthase (hFAS)	Not Reported	13.86 ± 2.79[1]
Various D(-)-Pantolactone Derivatives	Human Fatty Acid Synthase (hFAS)	Not Reported	13.68 ± 1.52 - 33.19 ± 1.39[1]

Table 1: Comparison of the inhibitory activity of **D(-)-Pantolactone** derivatives and a reference inhibitor against human Fatty Acid Synthase.

Another potential target for **D(-)-Pantolactone** and its analogs is Pantothenate Kinase (PanK), a key enzyme in the biosynthesis of Coenzyme A. Molecular docking studies on various compounds targeting PanK provide a reference for the expected range of binding affinities.

Compound	Target Protein	Docking Score (kcal/mol)
Isatin-linked chalcone derivative (Compound 14)	Pantothenate Kinase (PanK)	-9.1[2]
Pantazine derivative (PZ-2891)	Pantothenate Kinase (PanK)	-7.0[2]

Table 2: Docking scores of inhibitors targeting Pantothenate Kinase.

Experimental Protocols

The following sections detail the typical methodologies employed in molecular docking studies to evaluate the binding affinity of ligands like **D(-)-Pantolactone**.

Molecular Docking Protocol

A standard molecular docking workflow is essential for predicting the binding conformation and affinity of a ligand to a protein.

1. Receptor Preparation:

- The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB).
- Water molecules and any co-crystallized ligands are typically removed.
- Polar hydrogen atoms are added to the protein structure.
- The protein structure is then energy minimized using a suitable force field (e.g., OPLS3e) to relieve any steric clashes.

2. Ligand Preparation:

- The 2D structure of the ligand, such as **D(-)-Pantolactone**, is drawn using chemical drawing software and converted to a 3D structure.
- The ligand's geometry is optimized, and its partial charges are assigned.

3. Grid Generation:

- A grid box is defined around the active site of the protein. The size of the grid box should be sufficient to accommodate the ligand and allow for rotational and translational sampling.

4. Molecular Docking:

- A docking algorithm (e.g., AutoDock Vina, Glide) is used to systematically search for the optimal binding pose of the ligand within the receptor's active site.
- The docking process generates multiple binding poses, which are then scored based on a scoring function that estimates the binding free energy.

5. Analysis of Results:

- The predicted binding poses are visualized and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.
- The docking scores are used to rank and compare the binding affinities of different ligands.

In Vitro Inhibitory Assay (IC50 Determination)

To validate the predictions from molecular docking, in vitro assays are performed to measure the inhibitory activity of the compounds.

1. Enzyme and Substrate Preparation:

- The target enzyme (e.g., Fatty Acid Synthase) and its substrates are prepared in a suitable buffer.

2. Assay Procedure:

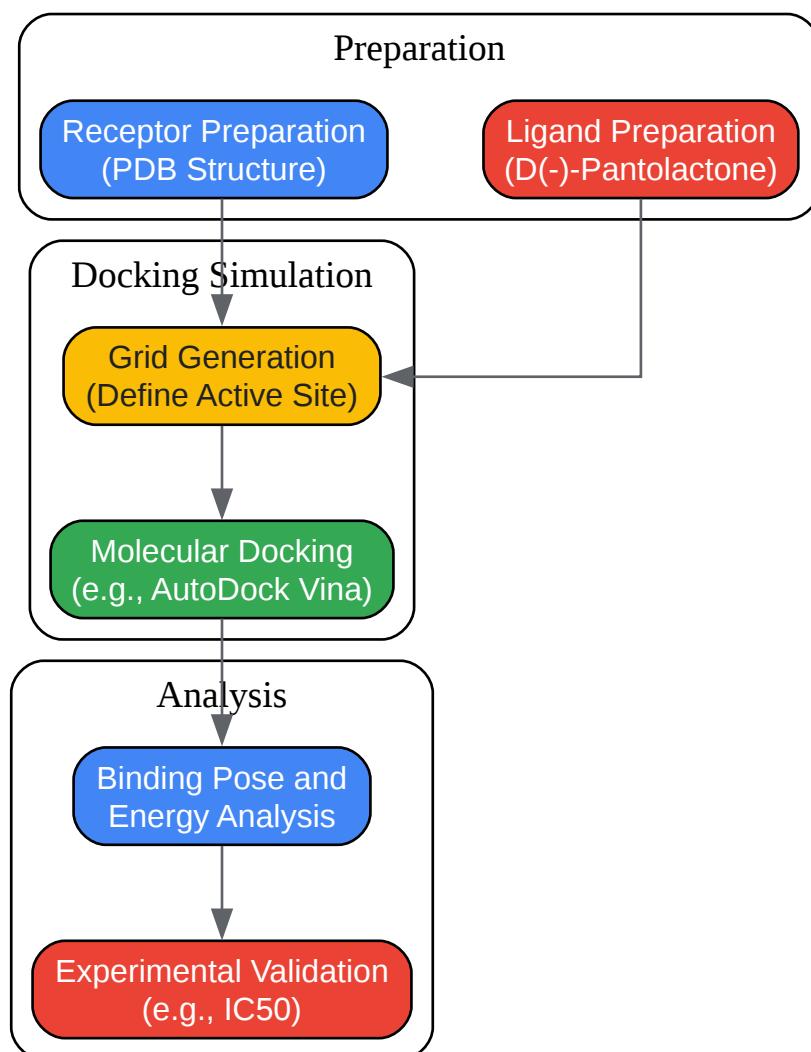
- The enzyme reaction is initiated in the presence of varying concentrations of the inhibitor.
- The reaction progress is monitored over time by measuring a specific signal (e.g., absorbance, fluorescence) that is proportional to the enzyme activity.

3. Data Analysis:

- The initial reaction rates at each inhibitor concentration are calculated.
- The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

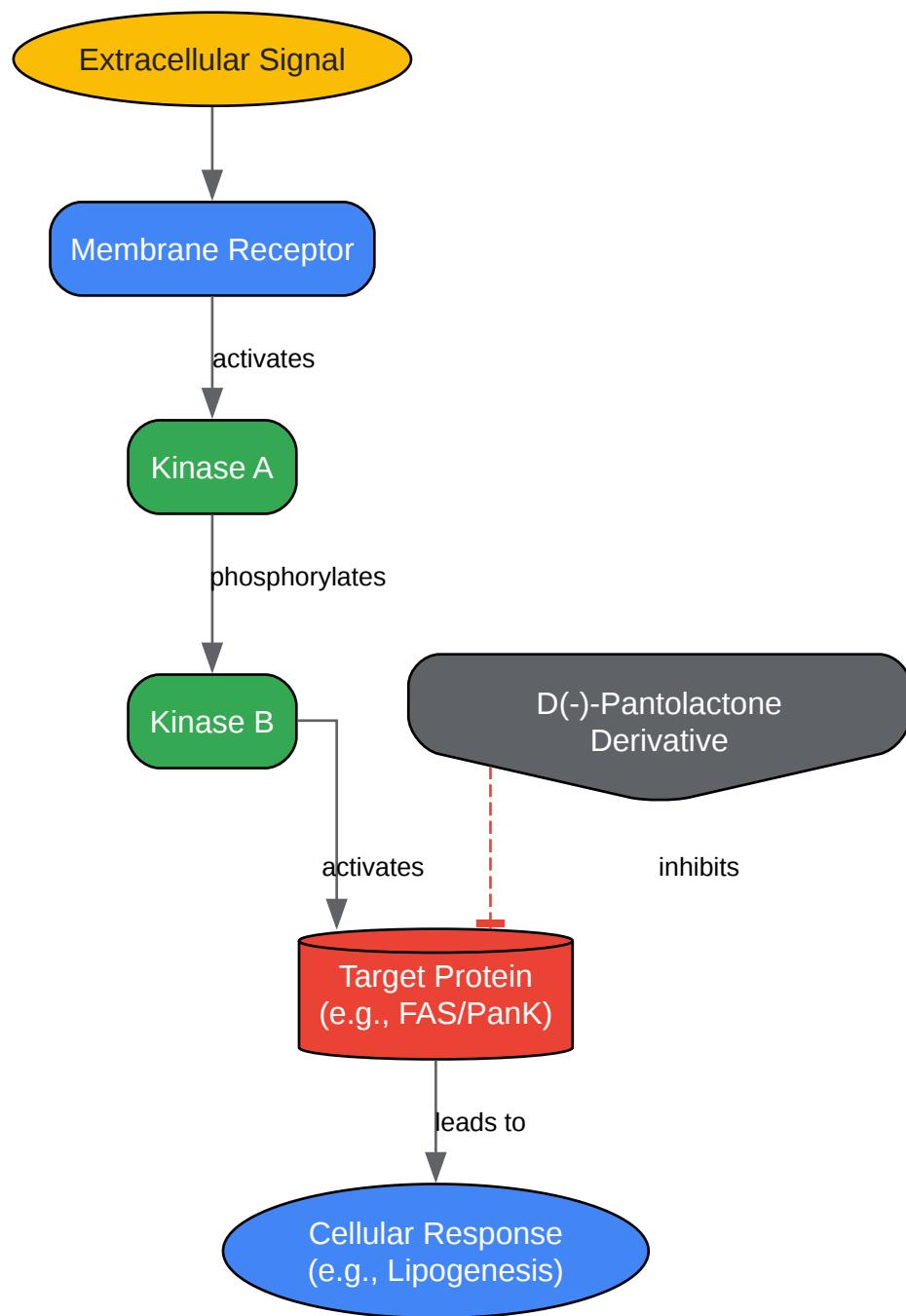
Visualizing Molecular Interactions and Workflows

Diagrams are crucial for illustrating complex biological processes and experimental designs. The following diagrams were created using Graphviz (DOT language) to visualize a hypothetical signaling pathway involving a **D(-)-Pantolactone** target and a typical molecular docking workflow.



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Caption: A generalized workflow for molecular docking studies.

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Caption: A hypothetical signaling pathway where a **D(-)-Pantolactone** derivative inhibits a target protein.

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References

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